molecular formula C18H19N5O2 B2787860 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide CAS No. 2034528-96-4

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide

Cat. No.: B2787860
CAS No.: 2034528-96-4
M. Wt: 337.383
InChI Key: KRAZPDNTTNETLF-UHFFFAOYSA-N
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Description

“N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide” is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-2-ylmethyl halide in the presence of a base.

    Formation of the quinoxaline ring: This can be synthesized by condensing an o-phenylenediamine derivative with a 1,2-dicarbonyl compound.

    Coupling of the pyrazole and quinoxaline rings: This step involves the formation of an amide bond between the carboxylic acid group on the quinoxaline ring and the amine group on the pyrazole ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

“N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, quinoxaline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of “N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide” would depend on its specific biological target. Generally, quinoxaline derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-6-carboxamide: Lacks the pyrazole and tetrahydro-2H-pyran-2-yl groups.

    Pyrazolylquinoxaline: Contains the pyrazole ring but lacks the tetrahydro-2H-pyran-2-yl group.

    Tetrahydro-2H-pyran-2-ylquinoxaline: Contains the tetrahydro-2H-pyran-2-yl group but lacks the pyrazole ring.

Uniqueness

The uniqueness of “N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-18(13-4-5-16-17(9-13)20-7-6-19-16)22-14-10-21-23(11-14)12-15-3-1-2-8-25-15/h4-7,9-11,15H,1-3,8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAZPDNTTNETLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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